molecular formula C10H18Cl2 B14152858 1-Chloro-4-(2-chloropropan-2-yl)-1-methylcyclohexane CAS No. 4497-96-5

1-Chloro-4-(2-chloropropan-2-yl)-1-methylcyclohexane

Cat. No.: B14152858
CAS No.: 4497-96-5
M. Wt: 209.15 g/mol
InChI Key: MMAYDXBHGZZTCA-UHFFFAOYSA-N
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Description

1-Chloro-4-(2-chloropropan-2-yl)-1-methylcyclohexane is an organic compound with the molecular formula C10H18Cl2. This compound is characterized by a cyclohexane ring substituted with a chlorine atom and a 2-chloropropan-2-yl group. It is a derivative of cyclohexane and is used in various chemical reactions and industrial applications.

Preparation Methods

The synthesis of 1-Chloro-4-(2-chloropropan-2-yl)-1-methylcyclohexane typically involves the chlorination of 1-methylcyclohexane followed by the introduction of the 2-chloropropan-2-yl group. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired substitution occurs. Industrial production methods may involve large-scale chlorination processes with stringent control over reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

1-Chloro-4-(2-chloropropan-2-yl)-1-methylcyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can lead to the removal of chlorine atoms, resulting in the formation of hydrocarbons.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-4-(2-chloropropan-2-yl)-1-methylcyclohexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the effects of chlorinated hydrocarbons on biological systems.

    Medicine: Research into its potential therapeutic effects and toxicity is ongoing.

    Industry: It is utilized in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-Chloro-4-(2-chloropropan-2-yl)-1-methylcyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms can participate in electrophilic interactions, while the cyclohexane ring provides a hydrophobic environment that can influence the compound’s binding affinity and specificity. Pathways involved may include metabolic processes that modify the compound, leading to its activation or detoxification.

Comparison with Similar Compounds

Similar compounds to 1-Chloro-4-(2-chloropropan-2-yl)-1-methylcyclohexane include:

    1-Chloro-4-(2-chloropropan-2-yl)benzene: Differing by the presence of a benzene ring instead of a cyclohexane ring.

    1-Chloro-4-(2-chloropropan-2-yl)cyclohexane: Lacking the methyl group on the cyclohexane ring.

    1-Chloro-4-(2-chloropropan-2-yl)-1-ethylcyclohexane: Substituting the methyl group with an ethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications.

Properties

CAS No.

4497-96-5

Molecular Formula

C10H18Cl2

Molecular Weight

209.15 g/mol

IUPAC Name

1-chloro-4-(2-chloropropan-2-yl)-1-methylcyclohexane

InChI

InChI=1S/C10H18Cl2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8H,4-7H2,1-3H3

InChI Key

MMAYDXBHGZZTCA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C(C)(C)Cl)Cl

Origin of Product

United States

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